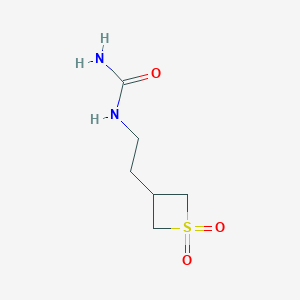
H-Dap(Boc)-OBzl.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Dap(Boc)-OBzl.HCl, also known as Nα-Boc-Nβ-Bzl-L-2,3-diaminopropionic acid hydrochloride, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. This compound is commonly used in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using the Boc group. This is followed by the protection of the β-amino group with the benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the β-amino group: The β-amino group is then protected using benzyl chloroformate (CbzCl) in the presence of a base.
Formation of the hydrochloride salt: The final product is obtained by treating the protected diaminopropionic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
H-Dap(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions to yield the free diaminopropionic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the protected amino groups can be replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Bzl group.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from the reactions of this compound include free diaminopropionic acid, peptides, and other complex molecules depending on the specific reactions and conditions used.
Wissenschaftliche Forschungsanwendungen
H-Dap(Boc)-OBzl.HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and reactivity.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biological studies.
Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
Wirkmechanismus
The mechanism of action of H-Dap(Boc)-OBzl.HCl involves the protection and deprotection of amino groups, which allows for the selective formation of peptide bonds. The Boc and Bzl groups protect the amino groups from unwanted reactions during the synthesis process. Upon deprotection, the free amino groups can react with other amino acids or peptides to form peptide bonds. The compound’s reactivity and stability make it an essential tool in peptide synthesis and other chemical reactions.
Vergleich Mit ähnlichen Verbindungen
H-Dap(Boc)-OBzl.HCl can be compared with other similar compounds such as:
H-Dap(Boc)-OMe.HCl: This compound has a methoxy group instead of a benzyl group, which affects its reactivity and stability.
Boc-Dap-OH: This compound lacks the benzyl group and is used in different peptide synthesis applications.
Fmoc-Dap(Boc)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of the Boc group.
Uniqueness
This compound is unique due to its dual protection of the amino groups, which provides greater stability and selectivity in peptide synthesis. The combination of Boc and Bzl groups allows for precise control over the synthesis process, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C15H23ClN2O4 |
|---|---|
Molekulargewicht |
330.81 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
InChI-Schlüssel |
ZHEKDOZSLRESFR-YDALLXLXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


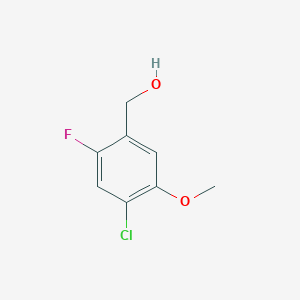

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)

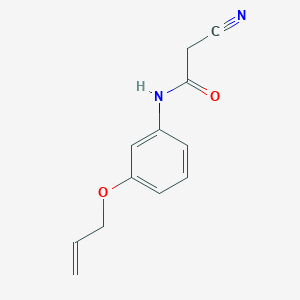
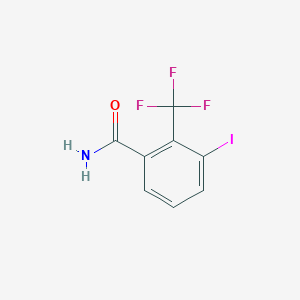
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
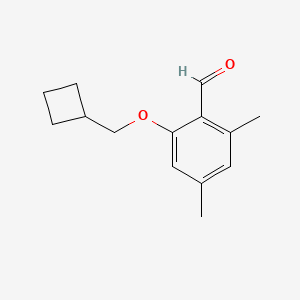

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
